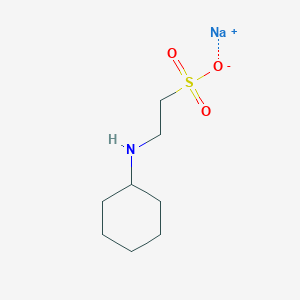
(5-Cloropirazin-2-il)metanol
Descripción general
Descripción
“(5-Chloropyrazin-2-yl)methanol” is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.6 g/mol and appears as an off-white powder .
Molecular Structure Analysis
The molecular structure of “(5-Chloropyrazin-2-yl)methanol” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 5-position with a chlorine atom and at the 2-position with a methanol group .Physical And Chemical Properties Analysis
“(5-Chloropyrazin-2-yl)methanol” has a melting point of 62-63 °C . Its boiling point is predicted to be 255.7±35.0 °C . The compound has a density of 1.422±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Química Medicinal y Diseño de Fármacos
(5-Cloropirazin-2-il)metanol: sirve como un andamiaje valioso para el diseño de nuevos fármacos. Los investigadores exploran sus derivados modificando los grupos funcionales para mejorar la bioactividad. Por ejemplo, la introducción de sustituyentes específicos puede conducir a una mejor afinidad de unión a las proteínas diana, lo que lo convierte en un punto de partida prometedor para el desarrollo de fármacos .
Agentes Anticancerígenos
La parte cloropirazina del compuesto ha llamado la atención en la investigación del cáncer. Los científicos investigan sus efectos citotóxicos y su potencial como agente anticancerígeno. Al optimizar su estructura, apuntan a desarrollar compuestos que inhiban selectivamente el crecimiento de las células cancerosas o interrumpan las vías de señalización involucradas en la progresión tumoral .
Inhibidores de la Fosfatasa de Tirosina de Proteínas (PTP)
La vía PTP juega un papel crucial en la señalización celular, la proliferación y la migración. Los investigadores han explorado derivados de this compound como inhibidores de PTP específicas, como SHP2. Estos inhibidores pueden tener implicaciones terapéuticas para el tratamiento del cáncer al modular las vías de señalización aberrantes .
Biología Química
Los biólogos químicos utilizan this compound para sondear las interacciones proteína-ligando. Al incorporarlo a sondas químicas, estudian la función, localización y dinámica de las proteínas. Estos conocimientos contribuyen a nuestra comprensión de los procesos celulares y los mecanismos de la enfermedad .
Agroquímicos
Las características estructurales del compuesto lo hacen relevante en la investigación agroquímica. Los científicos exploran su potencial como pesticida o herbicida evaluando sus efectos en plagas, malezas y plantas de cultivo. Las modificaciones racionales pueden conducir a soluciones ambientalmente amigables para la agricultura .
Safety and Hazards
Propiedades
IUPAC Name |
(5-chloropyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTQYZGRAJOIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634379 | |
| Record name | (5-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72788-94-4 | |
| Record name | (5-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

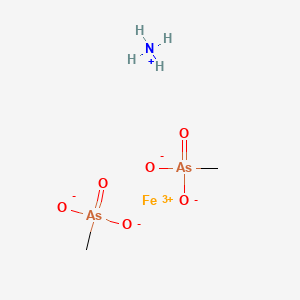

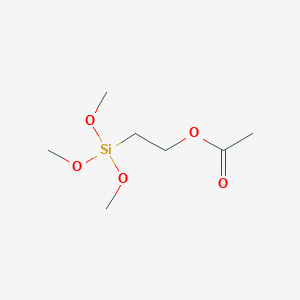

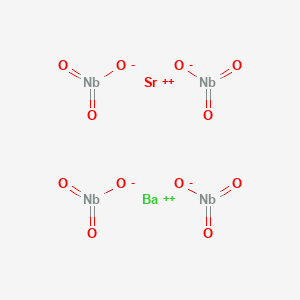
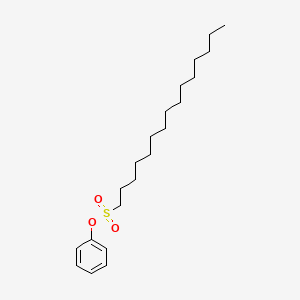

![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)
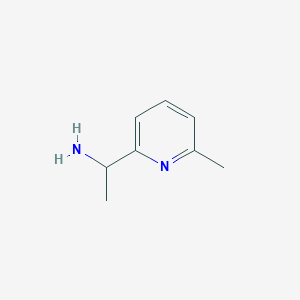

![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)

